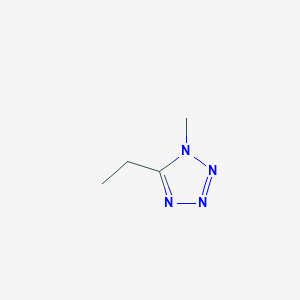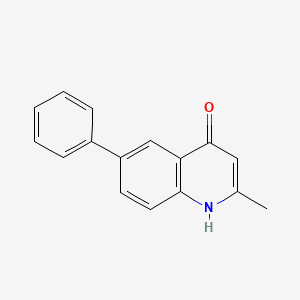
dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane: is a complex organosilicon compound. It is characterized by the presence of silicon atoms bonded to organic groups, specifically dichlorodimethylsilane, trichloromethylsilane, and trichlorophenylsilane. This compound is known for its unique properties, including high thermal stability and resistance to oxidation and chemical attack .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of silane, dichlorodimethyl-, polymer with trichloromethylsilane and trichlorophenylsilane typically involves the polymerization of dichlorodimethylsilane with trichloromethylsilane and trichlorophenylsilane. The reaction is usually carried out in the presence of a catalyst, such as platinum or palladium, under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and reacted under optimized conditions to ensure high yield and purity. The process may also involve purification steps to remove any unreacted monomers and by-products .
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other groups, such as alkyl or aryl groups.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydroxide.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Condensation Reactions: Catalysts such as acids or bases are used to promote the condensation of silanol groups.
Major Products:
Substitution Reactions: The major products are substituted silanes with various organic groups.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Condensation Reactions: The major products are cross-linked siloxane networks.
科学研究应用
Chemistry:
Surface Modification: The compound is used to modify the surface properties of materials, making them hydrophobic or enhancing their adhesion properties.
Catalysis: It serves as a precursor for the synthesis of catalysts used in various chemical reactions.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Biomedical Coatings: It is used to create coatings for medical devices to improve their biocompatibility and reduce the risk of infection.
Industry:
Electronics: The compound is used in the production of electronic components, such as semiconductors and insulators, due to its excellent thermal and chemical stability.
Coatings and Sealants: It is used in the formulation of coatings and sealants that require high durability and resistance to harsh environmental conditions.
作用机制
The mechanism of action of silane, dichlorodimethyl-, polymer with trichloromethylsilane and trichlorophenylsilane involves its ability to form strong covalent bonds with various substrates. The silicon atoms in the compound can form stable bonds with oxygen, carbon, and other elements, leading to the formation of robust and durable materials. The compound’s unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications .
相似化合物的比较
- Silane, dichlorodimethyl-, polymer with dichlorodiphenylsilane, trichloromethylsilane and trichlorophenylsilane
- Dichlorodimethylsilane
- Trichloromethylsilane
- Trichlorophenylsilane
Uniqueness: dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane stands out due to its combination of thermal stability, chemical resistance, and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions and form stable complexes makes it unique compared to other similar compounds .
属性
CAS 编号 |
25766-16-9 |
|---|---|
分子式 |
C9H14Cl8Si3 |
分子量 |
490.1 g/mol |
IUPAC 名称 |
dichloro(dimethyl)silane;trichloro(methyl)silane;trichloro(phenyl)silane |
InChI |
InChI=1S/C6H5Cl3Si.C2H6Cl2Si.CH3Cl3Si/c7-10(8,9)6-4-2-1-3-5-6;2*1-5(2,3)4/h1-5H;1-2H3;1H3 |
InChI 键 |
DNEPOUYUYHCPTN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(Cl)Cl.C[Si](Cl)(Cl)Cl.C1=CC=C(C=C1)[Si](Cl)(Cl)Cl |
规范 SMILES |
C[Si](C)(Cl)Cl.C[Si](Cl)(Cl)Cl.C1=CC=C(C=C1)[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1616555.png)
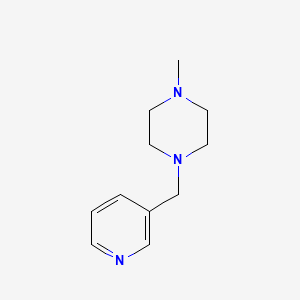
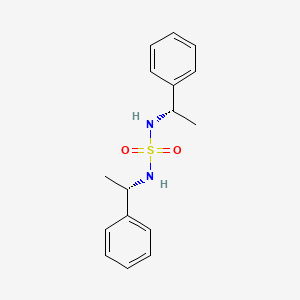
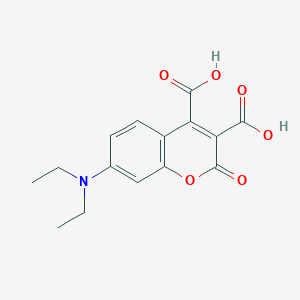

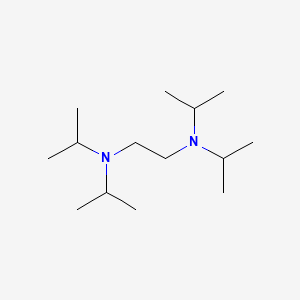
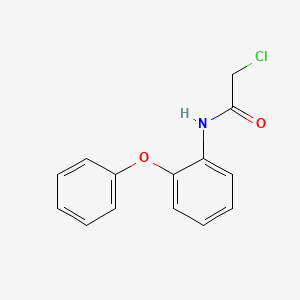
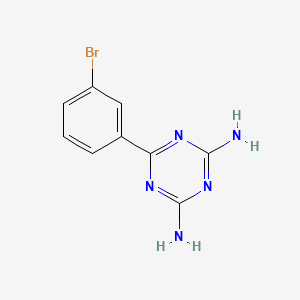

![7,7-Dichloro-2-oxabicyclo[4.1.0]heptane](/img/structure/B1616573.png)

